1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene
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Overview
Description
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted by a 2-(4-methoxyphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anisole (methoxybenzene) with 4-methoxyphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the aromatic ring or the ethyl side chain.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of methoxyphenols.
Reduction: Formation of methoxyethylbenzenes.
Substitution: Formation of ortho- and para-substituted methoxybenzenes.
Scientific Research Applications
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is exploited in electrophilic aromatic substitution reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Anisole (Methoxybenzene): A simpler aromatic ether with a single methoxy group.
4-Methoxyphenethylamine: Contains a similar ethyl side chain but with an amine group instead of a methoxy group.
1-Methoxy-2-[2-(4-methoxyphenyl)ethyl]benzene: A structural isomer with different substitution patterns.
Uniqueness: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
52528-97-9 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-13(9-11-15)6-7-14-4-3-5-16(12-14)18-2/h3-5,8-12H,6-7H2,1-2H3 |
InChI Key |
RISOXQXSFOVFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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